

Application Notes and Protocols: Nitration of 4-Bromoveratrole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromoveratrole

Cat. No.: B120743

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Introduction

The nitration of **4-bromoveratrole** is a key electrophilic aromatic substitution reaction used to synthesize 4-bromo-5-nitroveratrole. This product is a valuable intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents and other functional materials. The introduction of a nitro group onto the aromatic ring of **4-bromoveratrole** is achieved by the in-situ generation of the nitronium ion (NO_2^+) from a mixture of concentrated nitric acid and sulfuric acid. The electron-donating methoxy groups and the bromine atom on the aromatic ring direct the regioselective introduction of the nitro group. This document provides a detailed experimental procedure for this transformation, including safety precautions, a summary of quantitative data, and a workflow diagram.

Quantitative Data Summary

The following table summarizes the key quantitative data for the nitration of **4-bromoveratrole**.

Parameter	Value
Starting Material	4-Bromoveratrole
Product	4-Bromo-5-nitroveratrole
Molecular Formula of Product	C ₈ H ₈ BrNO ₄
Molecular Weight of Product	262.06 g/mol
Typical Yield	70-85%
Reaction Temperature	0-10 °C
Reaction Time	1-2 hours
Melting Point of Product	95-98 °C (for the related 4-nitroveratrole)[1][2]

Experimental Protocol

This protocol outlines the materials, safety precautions, and step-by-step procedure for the nitration of **4-bromoveratrole**.

Materials and Reagents

- **4-Bromoveratrole**
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)
- Crushed Ice
- Deionized Water
- Ethanol
- Sodium Bicarbonate (5% aqueous solution)
- Anhydrous Sodium Sulfate

- Dichloromethane or Ethyl Acetate

Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Beakers
- Büchner funnel and flask
- Filter paper
- Separatory funnel
- Rotary evaporator
- Melting point apparatus
- Standard laboratory glassware
- Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Safety Precautions

- Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[3] Handle these acids with extreme care in a well-ventilated fume hood.[3]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[3]
- Exothermic Reaction: The nitration reaction is exothermic.[3] It is crucial to maintain the recommended temperature to prevent runaway reactions and the formation of byproducts.

- Quenching: The reaction mixture should be quenched by slowly adding it to ice water to dissipate the heat.
- Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve **4-bromoveratrole** (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
- Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath. This mixture should be prepared just before use.
- Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of **4-bromoveratrole** over a period of 30-60 minutes. Use a dropping funnel to control the addition rate and ensure the reaction temperature does not exceed 10 °C.
- Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for another 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring. The crude product will precipitate as a solid.
- Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
- Further wash the solid with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold deionized water.

Purification

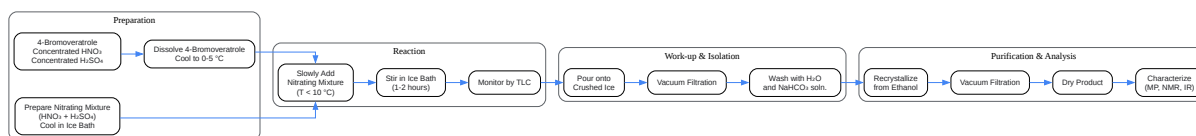
- The crude 4-bromo-5-nitroveratrole can be purified by recrystallization from ethanol.
- Dissolve the crude product in a minimum amount of hot ethanol.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product, 4-bromo-5-nitroveratrole, can be confirmed by various analytical techniques:

- Melting Point: Determination of the melting point range.
- ^1H NMR: To confirm the aromatic and methoxy protons' chemical shifts and coupling constants.
- ^{13}C NMR: To identify the number and chemical environment of the carbon atoms.
- IR Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the nitro group (typically around 1520 cm^{-1} and 1350 cm^{-1}) and the C-Br bond.

Experimental Workflow Diagram



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Caption: Workflow for the nitration of **4-Bromoveratrole**.

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